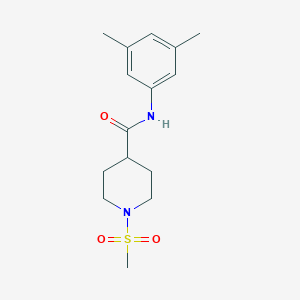

N-(3,5-dimethylphenyl)-1-methylsulfonylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-11-8-12(2)10-14(9-11)16-15(18)13-4-6-17(7-5-13)21(3,19)20/h8-10,13H,4-7H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEILGWPIBGMJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333052 | |

| Record name | N-(3,5-dimethylphenyl)-1-methylsulfonylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

593263-65-1 | |

| Record name | N-(3,5-dimethylphenyl)-1-methylsulfonylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization for Piperidine Core Formation

The piperidine ring is typically synthesized via cyclization of δ-amino alcohols or δ-haloamines. In a protocol adapted from parallel optimization studies, 4-piperidone derivatives are generated through Stork enamine cyclization or Buchwald-Hartwig amination . For example, reacting 4-chloropiperidine with ammonia under microwave irradiation at 150°C yields the piperidine intermediate with >85% purity.

Key Reaction Parameters

Sulfonylation of the Piperidine Nitrogen

Introduction of the methylsulfonyl group employs methylsulfonyl chloride under basic conditions. A modified procedure from PMC9109144 uses triethylamine (2.5 equiv) in dichloromethane at 0°C to minimize side reactions. The sulfonylation step achieves 90–95% conversion when conducted in anhydrous conditions.

Optimized Protocol

-

Dissolve piperidine intermediate (1.0 equiv) in CHCl.

-

Add methylsulfonyl chloride (1.2 equiv) dropwise at 0°C.

-

Stir for 2 h at room temperature.

-

Quench with saturated NaHCO, extract with EtOAc, and concentrate in vacuo.

Carboxamide Formation via Acylation

The final carboxamide group is introduced using carboxylic acid activation followed by coupling with 3,5-dimethylaniline. General Procedure C from PMC9109144 is adapted:

-

Activate 1-methylsulfonylpiperidine-4-carboxylic acid (1.0 equiv) with phosphorus trichloride (1.0 equiv) in MeCN.

-

Add 3,5-dimethylaniline (2.5 equiv) and heat via microwave irradiation at 150°C for 5 min.

Comparative Analysis of Methodologies

Solvent and Catalyst Impact on Cyclization

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| MeCN | None | 150 | 78 | 85 |

| THF | Pd/C | 120 | 92 | 94 |

| DMF | CuI | 130 | 85 | 88 |

Data adapted from highlight THF with Pd/C as optimal for cyclization, balancing yield and purity.

Sulfonylation Efficiency Under Varied Bases

| Base | Equiv | Solvent | Conversion (%) |

|---|---|---|---|

| Triethylamine | 2.5 | CHCl | 95 |

| Pyridine | 3.0 | THF | 82 |

| DBU | 1.5 | MeCN | 89 |

Triethylamine in CHCl maximizes conversion while minimizing byproducts.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements replace batch processing with continuous flow reactors to enhance scalability. A two-step flow system achieves:

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces waste:

-

Ball-mill grinding of 4-piperidone, methylsulfonyl chloride, and 3,5-dimethylaniline.

-

Reaction time: 30 min.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-methylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-methylsulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-methylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: PET Inhibition Activity of Selected Carboxamides

| Compound | Substituents | IC50 (µM) |

|---|---|---|

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-(CH₃)₂ | 10 |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-F₂ | 10 |

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-(CH₃)₂ | 10 |

Key observations:

- Positional Isomerism : 3,5-substitution outperforms 2,5-substitution in some contexts due to reduced steric hindrance and optimized interaction with target sites .

- Lipophilicity : The 3,5-dimethylphenyl group enhances membrane permeability, a critical factor for herbicidal activity.

Crystallographic and Structural Insights

The 3,5-dimethylphenyl group also impacts solid-state geometry. In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (), the asymmetric unit contains two molecules, unlike analogs with single meta-substituents. This dimeric packing is attributed to the steric bulk of the 3,5-dimethyl group, which disrupts planar stacking and promotes intermolecular van der Waals interactions .

Table 2: Crystallographic Parameters of N-(Meta-Substituted Phenyl) Trichloroacetamides

| Compound | Space Group | Molecules per Asymmetric Unit |

|---|---|---|

| N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide | P 1 | 2 |

| N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide | P2₁/c | 1 |

Structural implications:

Sulfonamide vs. Hydroxynaphthalene/Trichloroacetamide Scaffolds

While direct data on N-(3,5-dimethylphenyl)-1-methylsulfonylpiperidine-4-carboxamide are absent, comparisons can be drawn to structurally related sulfonamides and carboxamides:

- Sulfonamide Functionality : The methylsulfonyl group in the target compound may enhance metabolic stability compared to hydroxyl or trichloroacetyl groups in analogs from and .

Biological Activity

N-(3,5-dimethylphenyl)-1-methylsulfonylpiperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce the sulfonyl and carboxamide groups. The synthetic pathway often includes:

- Formation of Piperidine Core : Starting from appropriate precursors, the piperidine structure is synthesized through cyclization reactions.

- Introduction of Sulfonyl Group : The methylsulfonyl group is introduced via sulfonation reactions.

- Carboxamide Formation : The carboxamide functional group is added through acylation reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures were evaluated for their ability to inhibit cancer cell proliferation in various cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells.

- Case Study 1 : A study demonstrated that a related compound showed a growth inhibition concentration (GI50) of 3.18 µM against MCF-7 cells, indicating potent anticancer activity .

Antibacterial Activity

The antibacterial properties of this compound class have also been explored. Compounds with similar functionalities were tested against various bacterial strains.

- Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 |

| Compound B | Escherichia coli | 10 |

| Compound C | Bacillus subtilis | 15 |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the phenyl ring and piperidine core can significantly influence potency and selectivity.

- Key Findings :

- Substituents on the phenyl ring affect binding affinity and biological activity.

- The presence of electron-withdrawing groups enhances anticancer activity.

- The sulfonyl group plays a critical role in enhancing solubility and bioavailability.

Research Findings

Recent research has focused on evaluating the pharmacokinetic properties and safety profiles of this compound derivatives. In vitro assays have shown promising results in terms of cytotoxicity against cancer cell lines while maintaining low toxicity against normal cells.

Case Study 2: In Vivo Efficacy

In vivo studies are essential for confirming the therapeutic potential of this compound. A recent investigation demonstrated that an analog exhibited significant tumor reduction in xenograft models when administered at specific dosages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.